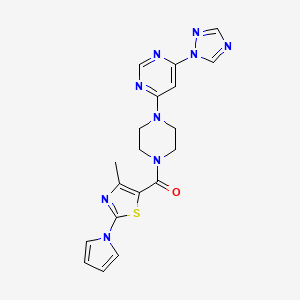

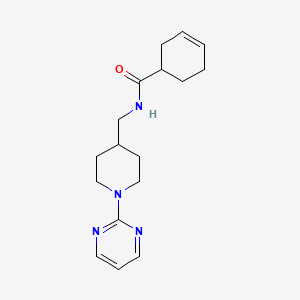

![molecular formula C12H14ClNO5S B2976662 2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 356568-69-9](/img/structure/B2976662.png)

2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 153°C and a boiling point of 478°C. It is highly soluble in water and ethanol and has a molecular weight of 350.86 g/mol. 2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is commonly used in research applications due to its unique properties, such as its low toxicity and high solubility.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it serves as a precursor for synthesizing peptides and proteins for experimental analysis. Its reactivity with amino groups makes it a valuable tool for modifying proteins, which can help in understanding protein structure and function .

Synthesis of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their presence in natural products and drugs. The compound can be used to synthesize indole derivatives that are biologically active and may be applied in the treatment of cancer, microbial infections, and various disorders .

Organic Synthesis

In organic synthesis, this compound can act as an intermediate for constructing complex molecules. Its chloroacetyl group is particularly reactive, allowing for subsequent transformations that can lead to a wide range of organic compounds .

Drug Development

The compound’s structural features make it a candidate for drug development, especially in the design of small molecule drugs. Its molecular framework can be incorporated into drug molecules that target specific biological pathways .

Material Science

In material science, this compound could be explored for the development of novel materials with specific properties. Its ability to undergo polymerization or to be incorporated into larger molecular structures makes it a potential candidate for creating new types of polymers or coatings .

Chemical Biology

Chemical biology applications may include using this compound as a building block for chemical probes. These probes can be designed to bind to particular enzymes or receptors, aiding in the study of biological processes at the molecular level .

Catalysis

The compound’s structure allows it to be used in catalysis research. It can be a ligand for metal catalysts or a component in organocatalysts, contributing to the development of more efficient and selective catalytic processes .

Environmental Chemistry

In environmental chemistry, this compound could be investigated for its potential use in the breakdown of pollutants. Its reactive groups might interact with environmental toxins, leading to their degradation and helping to mitigate pollution .

properties

IUPAC Name |

2-O-ethyl 4-O-methyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO5S/c1-4-19-12(17)9-6(2)8(11(16)18-3)10(20-9)14-7(15)5-13/h4-5H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDNXBFLCKLCNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)CCl)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

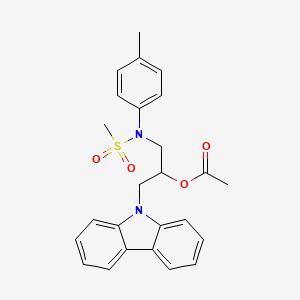

![N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B2976586.png)

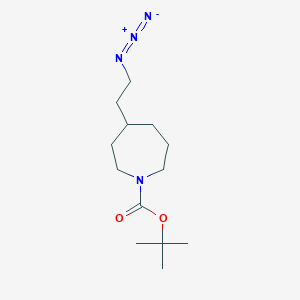

![Ethyl 4-[4-[[3-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2976587.png)

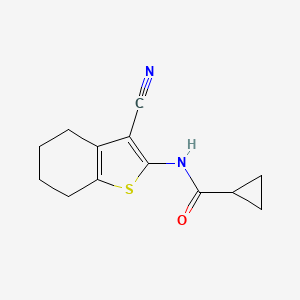

![2-[(6-ethyl-7-oxo-3-phenyl-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2976589.png)

![6-Amino-5-[2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2976590.png)

![Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate](/img/structure/B2976591.png)

![N-(oxolan-2-ylmethyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2976602.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2976603.png)